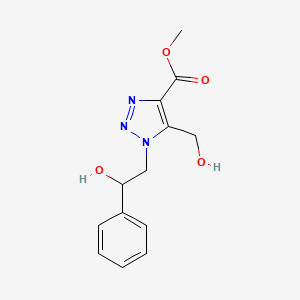

methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate (hereafter referred to as Compound 3a) is a triazole-based derivative synthesized via regioselective reduction of dimethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate using NaBH₄ . The compound is characterized by:

- Hydroxymethyl group at position 5 of the triazole ring.

- 2-Hydroxy-2-phenylethyl substituent at position 1.

- Methyl ester at position 4.

Key physical properties include a melting point of 96.8–98.5°C and a synthesis yield of 72.9% after purification by flash column chromatography .

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-20-13(19)12-10(8-17)16(15-14-12)7-11(18)9-5-3-2-4-6-9/h2-6,11,17-18H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEMHYRXACHLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC(C2=CC=CC=C2)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

- Molecular Formula : C13H15N3O4

- Molecular Weight : 277.28 g/mol

- CAS Number : Not available

- Purity : Minimum purity specification >90% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the triazole framework. The specific methods may vary, but they often utilize click chemistry techniques to ensure high yields and purities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,2,3-triazoles have demonstrated significant antiproliferative effects against various cancer cell lines. In particular:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Some derivatives showed IC50 values as low as 1.1 μM for MCF-7 cells .

These compounds are believed to exert their anticancer effects through mechanisms such as thymidylate synthase inhibition and inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria:

- Effective Against : Escherichia coli and Staphylococcus aureus.

- Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell walls and interference with metabolic pathways .

Study 1: Antiproliferative Effects

A study focused on the synthesis and biological evaluation of triazole derivatives found that certain compounds exhibited potent cytotoxicity against cancer cell lines. The most active derivative was noted for its ability to inhibit cell proliferation significantly more than standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various triazole derivatives. Compounds were tested in vitro against several pathogens. Results indicated that some derivatives had a broad spectrum of activity, particularly against S. aureus, suggesting potential for development into antibacterial agents .

The biological activity of this compound is linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some derivatives may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of 1,2,3-triazoles can act as effective inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria like Klebsiella pneumoniae .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has also been investigated. Its derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthetic Methodologies

Click Chemistry

this compound can be synthesized through copper-catalyzed azide–alkyne cycloaddition reactions, a hallmark of click chemistry. This methodology allows for the rapid assembly of complex molecules with high specificity and yield . The synthesis pathway typically involves the reaction of terminal alkynes with azides under mild conditions to form the desired triazole structure.

| Synthetic Method | Conditions | Yield (%) |

|---|---|---|

| Copper-Catalyzed Click Reaction | Room Temperature | High (up to 90%) |

| Reduction with NaBH₄ | Methanol/THF | Moderate (60-80%) |

Biological Studies

Structure-Activity Relationship (SAR) Analysis

The structure of this compound allows for extensive SAR studies. Variations in substituents on the triazole ring can lead to significant changes in biological activity. For instance, altering the hydroxymethyl group can enhance binding affinity to specific biological targets .

Case Studies

One notable case study involved the evaluation of this compound's derivatives against cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells .

Chemical Reactions Analysis

Reaction Pathway

-

Chemoselective Reduction of the N(1) Ketone :

Initial reduction of 1a with 3 equivalents of NaBH₄ for 3 minutes converts the ketone group at the N(1)-substituent into a secondary alcohol, yielding dimethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (2a ) . -

Regioselective Ester Reduction :

Subsequent treatment with 6 equivalents of NaBH₄ over 24 hours selectively reduces the C(5) ester group to a hydroxymethyl group, forming 3a .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| NaBH₄ equivalents (Step 1) | 3 |

| Reaction time (Step 1) | 3 minutes |

| NaBH₄ equivalents (Step 2) | 6 |

| Reaction time (Step 2) | 24 hours |

| Yield of 3a | 85% |

Regioselectivity and Mechanistic Insights

The preferential reduction of the C(5) ester over the C(4) ester in 1a is attributed to electronic and steric factors :

Electronic Effects

-

Lower Electron Density at C(5) : Computational studies reveal reduced electron density at the C(5) carbonyl carbon compared to C(4), enhancing its susceptibility to nucleophilic attack by BH₄⁻ .

-

Hydrogen Bonding : Intramolecular hydrogen bonding between the β-hydroxyl group (formed after Step 1) and the C(5) ester carbonyl oxygen further activates the C(5) site .

Comparative Reactivity

| Substituent at N(1) | Reduction Rate (C(5) ester) |

|---|---|

| β-Hydroxyethyl (e.g., 2a ) | Fast (24 hours) |

| Alkyl/Alkenyl (e.g., 1d–f ) | Slow (days) |

Structural Characterization

The structure of 3a was confirmed using advanced spectroscopic and crystallographic methods:

Key Data

-

2D-NMR (HMBC) : Correlations between the hydroxymethyl proton (δ 4.65 ppm) and the C(5) carbon (δ 162 ppm) confirmed the regiochemical outcome .

-

X-ray Crystallography : A single-crystal X-ray structure of the analogous compound 3f (with p-methylphenyl substitution) validated the triazole core and substituent geometry .

Spectral Highlights

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Key Observations:

The tert-Boc-amino group in compounds introduces steric bulk and stability, favoring stepwise synthesis in drug development .

Synthetic Routes :

- Compound 3a is synthesized via regioselective reduction , a method critical for controlling functional group placement .

- Ruthenium-catalyzed cycloaddition in highlights versatility for introducing aryl/alkyl substituents .

Physical Properties :

- The lower melting point of Compound 3a (96.8–98.5°C vs. 113–126°C for tert-Boc analogs) suggests weaker crystal packing due to less symmetry or flexible hydroxyl groups .

Reactivity and Stability

- Hydroxymethyl Group : In Compound 3a , this group is prone to oxidation or further functionalization (e.g., esterification), offering synthetic flexibility .

- tert-Boc Protection : The tert-Boc group in derivatives enhances stability during multi-step syntheses but requires acidic conditions for removal .

Q & A

Q. What are the optimal synthetic routes for this compound, considering regioselectivity and yield?

The synthesis of triazole derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-based methods to control regioselectivity. For hydroxymethyl-substituted triazoles, reaction conditions (e.g., solvent polarity, temperature) must balance steric and electronic effects of the 2-hydroxy-2-phenylethyl group. Evidence from analogous syntheses suggests using polar aprotic solvents (e.g., DMF) with catalytic Cu(I) to achieve >80% yield .

Q. Which spectroscopic techniques confirm structure and purity?

Key techniques include:

- NMR (¹H/¹³C): Assigns substituent positions on the triazole core and hydroxymethyl group. Splitting patterns in ¹H NMR help identify adjacent substituents .

- IR Spectroscopy: Confirms hydroxyl (-OH, ~3200–3500 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) groups .

- Elemental Analysis: Validates purity but may require reconciliation with theoretical values due to hygroscopic substituents .

Q. What storage conditions ensure stability?

Hydroxyl and ester groups make the compound sensitive to humidity and oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Pre-purify via column chromatography to remove reactive impurities that accelerate degradation .

Advanced Research Questions

Q. How can computational methods validate the compound’s electronic structure?

Q. How to resolve contradictions in elemental analysis data?

Discrepancies between calculated and observed C/H/N ratios often arise from residual solvents or incomplete drying. Use thermogravimetric analysis (TGA) to quantify solvent retention, and repeat combustion analysis after lyophilization .

Q. How to design molecular docking studies for enzymatic targets?

- Target Selection: Prioritize enzymes with known triazole interactions (e.g., cytochrome P450, kinases).

- Docking Software: Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.

- Validation: Compare docking poses with co-crystallized ligands (e.g., PDB: 1T23) and validate via molecular dynamics simulations .

Q. What derivatization strategies modify hydroxyl or ester groups?

Q. How to minimize by-products during triazole formation?

Optimize Cu(I) catalyst loading (5–10 mol%) and use slow addition of azide precursors to reduce dimerization. For Ru-catalyzed methods, lower temperatures (40–60°C) improve regioselectivity for 1,4-disubstituted triazoles .

Q. How to assess the compound as a pharmacophore?

Q. How to interpret complex NMR splitting patterns?

Vicinal coupling (J = 2–4 Hz) between triazole protons and adjacent substituents creates multiplet structures. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the 2-hydroxy-2-phenylethyl group’s diastereotopic protons split into distinct AB quartets in ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.